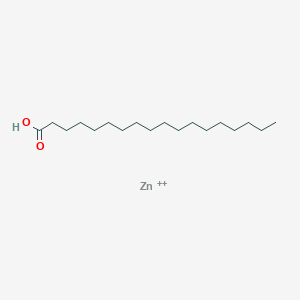

zinc;octadecanoate

Descripción general

Descripción

Zinc octadecanoate, commonly known as zinc stearate, is a coordination complex with the chemical formula $[CH3(CH2){16}COO]2Zn$. It is the zinc salt of stearic acid (octadecanoic acid) and is classified as a metal carboxylate. This compound is characterized by its white, powdery appearance, high thermal stability (melting point: ~123°C), and hydrophobic properties . It is widely utilized as a lubricant in polymer processing, a release agent in rubber production, and a stabilizer in cosmetics and pharmaceuticals .

Métodos De Preparación

Precipitation Method Using Zinc Hydroxide and Stearic Acid

The precipitation method involves reacting stearic acid with zinc hydroxide in an aqueous medium, catalyzed by hydrochloric acid. As detailed in RU2516663C1, the process begins by loading a reactor with water, zinc hydroxide (350 kg), and concentrated hydrochloric acid (18 L) to achieve a pH of 2.8–3.5 . The mixture is heated to 94–95°C, after which stearic acid (2,300 g) is added. Temperature is maintained at 96–98°C with continuous circulation for 2 hours to form a stable zinc stearate emulsion .

Post-reaction, the suspension undergoes heat treatment at 80–90°C to aggregate particles, followed by filtration using drum vacuum filters (e.g., BOK-5) under 0.44–0.8 kg/cm² vacuum . The precipitate is dried with hot air, yielding a product with pH 4.5–5.0, acid number ≤5.0 mg KOH/g, and 10–11% basic substance content . This method emphasizes the role of HCl in accelerating the reaction kinetics and ensuring uniform particle morphology.

Fusion (Dry) Process with Zinc Oxide and Molten Stearic Acid

The fusion method, as described in CN102260159A and validated by Ind. Eng. Chem. Res. (2005), involves direct reaction of zinc oxide (ZnO) with molten stearic acid at elevated temperatures . In a typical setup, ZnO is gradually added to stearic acid heated to 140–160°C under vigorous stirring. The reaction proceeds via:

{17}\text{H}{35}\text{COOH} + \text{ZnO} \rightarrow (\text{C}{17}\text{H}{35}\text{COO})2\text{Zn} + \text{H}2\text{O}

Key parameters include a molar ratio of 2:1 (stearic acid:ZnO) and reaction times of 2–4 hours . Differential scanning calorimetry (DSC) reveals a melting onset at 118°C for fusion-derived zinc stearate, slightly lower than the 120°C observed in precipitation-derived products . This difference arises from residual unreacted stearic acid acting as a plasticizer in fusion products.

Emulsified Aqueous Dispersion Synthesis

CN106087552B discloses a water-based method for producing zinc stearate dispersions, ideal for paper coatings and thermal paper sensitizers . The process involves two stages:

-

Zinc Acetate Emulsion Preparation : Sulfonate-based emulsifier A (e.g., sodium nonylphenol polyoxyethylene ether sulfonate) is dissolved in water, heated to 40–60°C, and mixed with zinc acetate to form a stable emulsion .

-

Reaction with Mixed Fatty Acids : Emulsifier B (e.g., sorbitan monooleate) and a stearic acid/unsaturated fatty acid blend (e.g., oleic acid) are heated to 75–90°C. The zinc acetate emulsion is added incrementally, with agitation increased to 1,000–1,500 rpm for 1.5–2 hours .

The resultant dispersion contains 10–15% zinc stearate by mass, stabilized by emulsifiers that prevent particle aggregation . This method avoids organic solvents, aligning with green chemistry principles.

Comparative Analysis of Synthesis Methods

Table 1: Process Parameters and Product Characteristics

The precipitation method achieves higher purity due to precise pH control and filtration steps, whereas the fusion method is more energy-intensive but suitable for bulk production . Aqueous dispersions trade purity for colloidal stability, enabling niche applications like coatings .

Advanced Modifications and Composite Formulations

Recent innovations include hybrid systems such as hinokitiol-zinc stearate complexes for antimicrobial applications. As demonstrated in MRS-J (2025), zinc stearate is dissolved in ethanol with hinokitiol (2%) and glycerin (3%) at 40°C, forming a co-crystal upon cooling . This composite exhibits enhanced light stability and MIC values of 16 ppm against Staphylococcus aureus and Escherichia coli .

Industrial-Scale Equipment and Process Design

The Russian patent specifies reactor configurations with dual frame mixers, steam bubblers, and vacuum filtration systems . Critical design elements include:

Análisis De Reacciones Químicas

Zinc stearate undergoes various chemical reactions, including:

Oxidation: Zinc stearate can be oxidized to form zinc oxide and stearic acid.

Reduction: It can be reduced under specific conditions to yield zinc metal and stearic acid.

Substitution: Zinc stearate can undergo substitution reactions where the stearate group is replaced by other functional groups

Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as hydrogen gas, and various organic compounds for substitution reactions. The major products formed from these reactions are zinc oxide, stearic acid, and substituted zinc compounds .

Aplicaciones Científicas De Investigación

Zinc stearate has numerous applications in scientific research:

Nanotechnology: It serves as a precursor in the synthesis of zinc oxide nanoparticles, which have unique optical, electrical, and antimicrobial properties.

Material Science: Zinc stearate is used to create composite materials with enhanced properties.

Pharmaceuticals: It is used in specific medicinal formulations where moisture repulsion and stability are crucial.

Cosmetics: Zinc stearate is used as a lubricant and thickening agent in cosmetic formulations.

Mecanismo De Acción

Zinc stearate exerts its effects through several mechanisms:

Lubrication: It reduces friction between surfaces, enhancing the flow properties of materials.

Water Repellency: Its hydrophobic nature repels water, making it useful in moisture-resistant applications.

Catalysis: Zinc stearate functions as a phase transfer catalyst in the saponification of fats.

Comparación Con Compuestos Similares

Comparison with Similar Zinc Carboxylates

Structural and Thermal Properties

The physical and thermal properties of zinc carboxylates are influenced by the hydrocarbon chain structure (saturated vs. unsaturated, linear vs. branched). Key comparisons include:

Table 1: Comparison of Zinc Carboxylates

| Compound | Molecular Formula | Melting Point (°C) | Key Structural Feature | Thermal Behavior |

|---|---|---|---|---|

| Zinc octadecanoate | $[C{18}H{35}O2]2Zn$ | 123 | Saturated, linear C18 chain | Direct fusion; no mesophase observed |

| Zinc 9-octadecenoate | $[C{18}H{33}O2]2Zn$ | <123 | Unsaturated (cis double bond) | Lower fusion temperature; SmA phase |

| Zinc 10-undecynoate | $[C{11}H{19}O2]2Zn$ | 344 (mesophase) | Triple bond in chain | SmC mesophase at 344 K |

| Zinc oleate | $[C{18}H{33}O2]2Zn$ | ~85–100 | Unsaturated (Z-configuration) | Liquid at room temperature |

| Zinc neodecanoate | $C{20}H{38}O_4Zn$ | N/A (liquid) | Branched alkyl chains | Boiling point: 165°C |

Key Findings :

- Saturated vs. Unsaturated Chains: Saturated zinc octadecanoate exhibits higher melting points due to stronger van der Waals interactions between linear chains. Unsaturated analogs (e.g., zinc 9-octadecenoate) melt at lower temperatures, with cis isomers showing reduced thermal stability compared to trans isomers .

- Triple Bonds and Mesophases: Zinc 10-undecynoate, containing a triple bond, forms a SmC mesophase at 344 K, while its isomer (9-undecynoate) melts directly at 429 K, highlighting the role of chain geometry in phase behavior .

- Branched Chains: Zinc neodecanoate, with branched alkyl chains, exists as a liquid at room temperature and has a lower boiling point (165°C) compared to zinc stearate, reflecting reduced intermolecular forces .

Phase Behavior in Blends

Blending zinc octadecanoate with other metal carboxylates modifies phase transitions:

- Lead(II) Octadecanoate + Zinc Octadecanoate: Addition of >0.2 mol fraction of zinc octadecanoate induces a new G2 mesophase, distinct from the SmG phase of pure lead(II) octadecanoate .

- Cadmium(II) Octadecanoate + Zinc Octadecanoate: At >0.7 mol fraction zinc, a direct transition to melt occurs, bypassing intermediate mesophases observed in pure cadmium(II) octadecanoate .

Degradation and Byproducts

Thermal decomposition of zinc carboxylates generally produces ZnO, CO₂, and hydrocarbons. However, unsaturated analogs may yield ketones or α-olefins due to decarboxylation . Zinc stearate degrades cleanly to ZnO and stearic acid derivatives, making it preferable for high-temperature industrial applications .

Propiedades

Número CAS |

557-05-1 |

|---|---|

Fórmula molecular |

C18H36O2Zn |

Peso molecular |

349.9 g/mol |

Nombre IUPAC |

octadecanoic acid;zinc |

InChI |

InChI=1S/C18H36O2.Zn/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20); |

Clave InChI |

XIVNZHXRIPJOIZ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Zn+2] |

SMILES canónico |

CCCCCCCCCCCCCCCCCC(=O)O.[Zn] |

Color/Form |

White powder free from gritiness Fine, soft, bulky powde |

Densidad |

1.1 (NIOSH, 2016) 1.095 g/cu cm 1.1 g/cm³ 1.10 |

Punto de inflamación |

530 °F (NIOSH, 2016) 530 °F Open Cup 277 °C o.c. 530°F (open cup) (oc) 530°F |

melting_point |

266 °F (NIOSH, 2016) 130 °C 266°F |

Key on ui other cas no. |

557-05-1 51731-04-5 |

Descripción física |

Zinc stearate is a white, hydrophobic powder with a slight, characteristic odor. Mp: 130°C. Density: 1.1 g cm-3. Insoluble in water, ethyl alcohol and diethyl ether. Soluble in acids. Non-toxic. In technical grades, the percentage of zinc may vary according to the intended use. Products with less than the theoretical amount of zinc are more acidic. DryPowder; DryPowder, OtherSolid; DryPowder, PelletsLargeCrystals, WetSolid; Liquid; OtherSolid; PelletsLargeCrystals; PelletsLargeCrystals, OtherSolid; WetSolid WHITE FINE SOFT POWDER. Soft, white powder with a slight, characteristic odor. |

Pictogramas |

Irritant; Environmental Hazard |

Solubilidad |

Insoluble (NIOSH, 2016) Soluble in benzene; insoluble in water, alcohol and ether Soluble in acids and common solvents when hot Solubility in water: none Insoluble |

Sinónimos |

aluminum monostearate aluminum tristearate ammonium stearate calcium stearate magnesium stearate octadecanoic acid sodium stearate stearic acid zinc stearate |

Presión de vapor |

0 mm Hg (approx) (NIOSH, 2016) 0 mmHg (approx) |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.